molecular formula C12H21ClN2OS B1491543 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one CAS No. 2098000-27-0

3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one

Cat. No. B1491543
CAS RN: 2098000-27-0
M. Wt: 276.83 g/mol
InChI Key: QTECKTRVBVMYIJ-UHFFFAOYSA-N
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Description

“3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one” is a synthetic compound with the linear formula C7H12ClNOS and a molecular weight of 193.697 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula of this compound is C7H12ClNOS, indicating that it contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 193.697 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Insights : Research on derivatives like "3-chloro-1-(4-morpholino-5-nitroimidazol-1-yl)propan-2-ol" and "3-chloro-1-(5-morpholino-4-nitroimidazol-1-yl)propan-2-ol" has provided insights into the positions of the morpholine residue in isomeric compounds, highlighting their stability and the implications of their molecular geometry on reactivity (Gzella, Wrzeciono, & Poppel, 2000).

  • Enantiomeric Purity : Studies on the enantioseparation of compounds, including "3-morpholino-1-p-tolypropan-1-ol" and "1-(4-chlorophenyl)-3-morpholinopropan-1-ol," have utilized capillary electrophoresis for determining enantiomeric purity, critical for pharmaceutical applications (Wang Jinyue, 2011).

Interaction Studies

  • DNA Interaction : Research on Mannich base derivatives containing aromatic/heteroaromatic propanone structures, including a compound structurally related to "3-chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one," investigated their interaction with DNA. This study utilized electrochemical detection methods to explore potential intercalation mechanisms, contributing to the understanding of how such compounds may interact with biological molecules (H. Istanbullu et al., 2017).

Reactivity and Mechanism Studies

  • Reactivity with Heterocyclic Amines : The reaction of specific chloro-trichloromethylisothiazoles with heterocyclic amines such as piperidine and morpholine has been studied, providing insights into nucleophilic substitution reactions and the formation of compounds with potential biological activity (V. Potkin et al., 2008).

  • Stereodynamics and Effects : Investigation into the stereodynamics of N-trifyl substituted diheterocyclohexanes, including morpholine derivatives, has shed light on the conformers' preferences and intramolecular interactions, which are crucial for designing compounds with desired biological activities (B. Shainyan et al., 2008).

Safety and Hazards

Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-chloro-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2OS/c13-4-1-12(16)15-5-2-11(3-6-15)14-7-9-17-10-8-14/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTECKTRVBVMYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCSCC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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